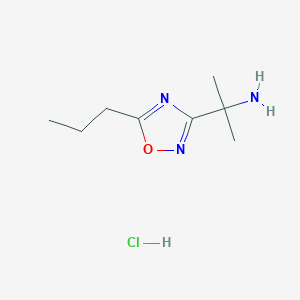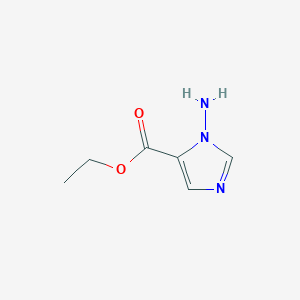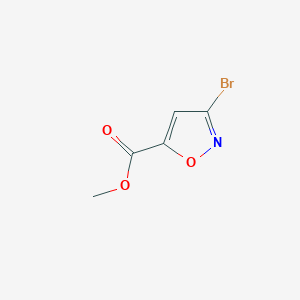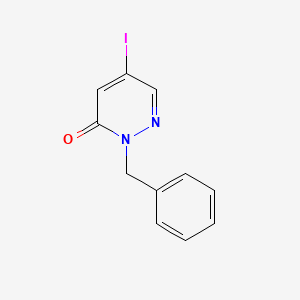![molecular formula C10H11N3O2 B1452886 5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine CAS No. 21520-91-2](/img/structure/B1452886.png)
5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine
Vue d'ensemble
Description
5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Comprehensive Analysis of “5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine” Applications
The compound “5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine” has been the subject of various scientific studies due to its potential applications in different fields. Below is a detailed analysis of six unique applications, each within its own scientific domain.
Pharmacology: Imidazoline Binding Sites Ligand: This compound has been investigated for its role as an imidazoline binding sites ligand. Research suggests that imidazoline binding sites are involved in mood disorders such as major depression. The compound’s affinity for I1 and I2 sites has been studied, showing high affinity and potential for pharmacokinetic purposes .
Medicinal Chemistry: Drug Monitoring: In medicinal chemistry, the compound has been used for drug monitoring purposes. It has been derivatized with chiral isocyanates to form diastereomers, which are then separated by RP-HPLC for pharmacokinetic studies. This process is crucial for the experimental monitoring of drugs .
Agricultural Chemistry: Herbicidal Ionic Liquids: The structure of “5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine” is similar to certain herbicidal ionic liquids. These ionic liquids have been synthesized and characterized for their potential use in agriculture, particularly for their herbicidal properties .
Organic Synthesis: Synthons for PPAR Agonists: In organic synthesis, derivatives of this compound have been developed as synthons for the synthesis of new potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β). This application is significant in the development of new therapeutic agents .
Chemical Synthesis: Enantioseparation: The compound has been used in chemical synthesis for the enantioseparation of racemic mixtures. By derivatizing with chiral isocyanates, researchers can separate enantiomers, which is a fundamental step in the production of enantiomerically pure pharmaceuticals .
Biochemistry: Structural Studies: Biochemical studies have utilized this compound for structural studies, particularly in the context of understanding ligand-receptor interactions. The compound’s ability to bind with high affinity to specific sites makes it a valuable tool for elucidating biochemical pathways .
Mécanisme D'action
Propriétés
IUPAC Name |
5-[(2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-7-4-2-3-5-8(7)14-6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGRLXSWTXUMMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B1452805.png)





![5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1452817.png)
![Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate](/img/structure/B1452818.png)


![2-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1452822.png)
![4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1452823.png)

![rac-(2R,3R)-3-[(cyclopropylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1452826.png)